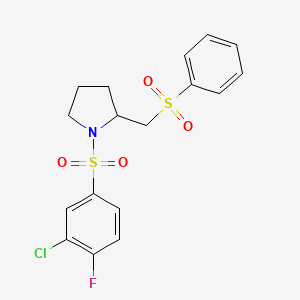

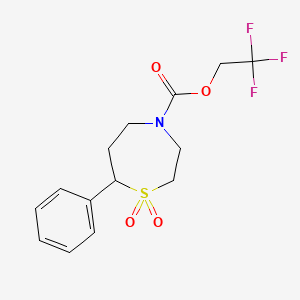

1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a pyrrolidine-based compound that has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Sulfenylation and Derivatization : The sulfenylation of pyrroles and indoles using specific sulfonyl compounds has been explored for synthesizing methylthiopyrroles and indoles, which can undergo further modifications to produce various derivatives with potential biological activities (Gilow et al., 1991).

Sulfonyl-Containing Ligands in Catalysis : Research into green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands demonstrates the role of sulfonyl groups in modifying photophysical properties, leading to high photoluminescence quantum yields. These findings suggest potential applications in OLEDs and light-emitting materials (Constable et al., 2014).

Polymeric Materials : The development of fluorinated polyamides containing pyridine and sulfone moieties highlights the role of sulfonyl and fluoro groups in creating polymers with desirable thermal and mechanical properties, suggesting applications in high-performance materials (Xiao-Ling Liu et al., 2013).

Photophysics and Photochemical Applications

Photoacid Generation : The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) via laser flash photolysis reveals insights into the mechanisms of photoacid generation, crucial for the development of photoresists in lithographic processes (Ortica et al., 2001).

Stereoselective Catalysis : The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for asymmetric Michael addition demonstrates the utility of sulfinyl-substituted pyrrolidines in stereoselective synthesis, offering a pathway to synthesize chiral compounds (Singh et al., 2013).

properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4S2/c18-16-11-15(8-9-17(16)19)26(23,24)20-10-4-5-13(20)12-25(21,22)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRHNAMXLZYDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)